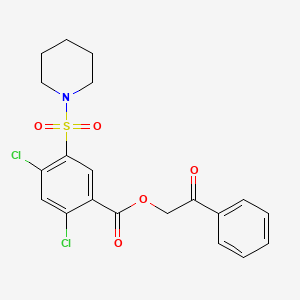
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a phenacyl group attached to a benzoate moiety, which is further substituted with dichloro and piperidin-1-ylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the phenacyl bromide intermediate. This intermediate is then reacted with 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid under suitable conditions to form the final product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or titanium dioxide nanoparticles, can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group yields carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The dichloro groups may also contribute to the compound’s reactivity and stability .
類似化合物との比較
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate can be compared to other similar compounds, such as:
Phenacyl bromide: A simpler analog used in the synthesis of various heterocyclic compounds.
2,4-Dichlorobenzoic acid: A precursor in the synthesis of more complex molecules.
Piperidine derivatives: Compounds with a piperidine moiety that exhibit a wide range of biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler analogs .
特性
IUPAC Name |
phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO5S/c21-16-12-17(22)19(29(26,27)23-9-5-2-6-10-23)11-15(16)20(25)28-13-18(24)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOXWMMVXNZNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10811362.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B10811365.png)
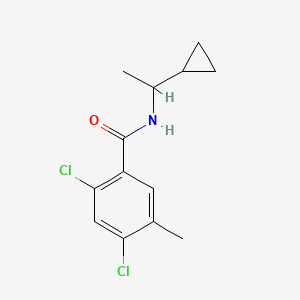
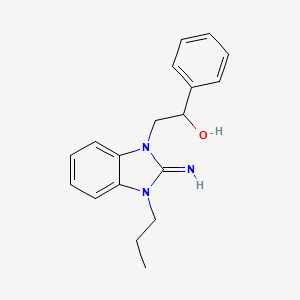

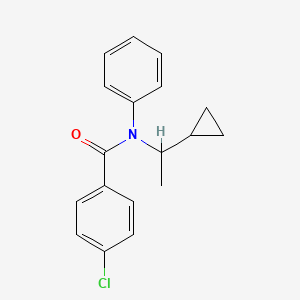
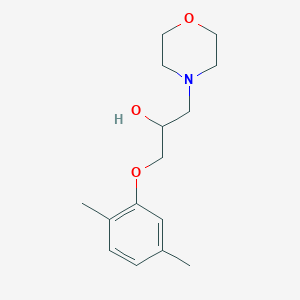
![1-(5-Chloro-2-methyl-phenyl)-4-(2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine](/img/structure/B10811405.png)
![N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B10811412.png)
![3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B10811416.png)


![1-(3,4-Dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B10811427.png)
![N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B10811446.png)
